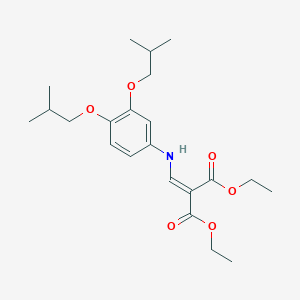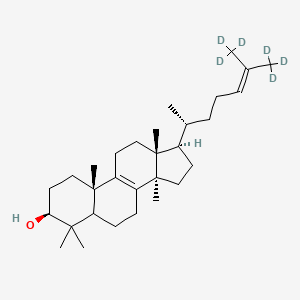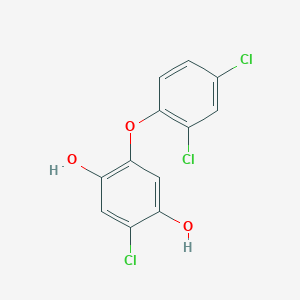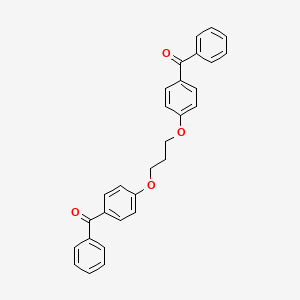
1,3-Bis(4-benzoylphenoxy)propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-benzoylphenoxy)propane is an organic compound with the molecular formula C29H24O4 and a molecular weight of 436.49846 g/mol . This compound is characterized by the presence of two benzoylphenoxy groups attached to a propane backbone. It is primarily used in various chemical and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
1,3-Bis(4-benzoylphenoxy)propane can be synthesized from 4-hydroxybenzophenone, a metabolite of benzophenone . The synthetic route involves the reaction of 4-hydroxybenzophenone with 1,3-dibromopropane in the presence of a base such as sodium hydroxide (NaOH). The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product .
Analyse Chemischer Reaktionen
1,3-Bis(4-benzoylphenoxy)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-benzoylphenoxy)propane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-benzoylphenoxy)propane involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may target bacterial cell division proteins, disrupting their function and inhibiting bacterial growth . The exact molecular targets and pathways can vary depending on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
1,3-Bis(4-benzoylphenoxy)propane can be compared with other similar compounds, such as:
1,3-Bis(4-carboxyphenoxy)propane: This compound is used as a building block for polyanhydrides and has applications in drug delivery systems.
1,3-Bis(diphenylphosphino)propane: Commonly used in coordination chemistry and homogeneous catalysis, particularly in palladium chemistry.
1,3-Bis(dimethylamino)-2-propanol: Utilized in various organic synthesis reactions and as a reagent in chemical research.
This compound stands out due to its unique structural properties, which make it suitable for a wide range of applications in different scientific fields.
Eigenschaften
Molekularformel |
C29H24O4 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
[4-[3-(4-benzoylphenoxy)propoxy]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H24O4/c30-28(22-8-3-1-4-9-22)24-12-16-26(17-13-24)32-20-7-21-33-27-18-14-25(15-19-27)29(31)23-10-5-2-6-11-23/h1-6,8-19H,7,20-21H2 |
InChI-Schlüssel |
CHFLWNIERABBFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



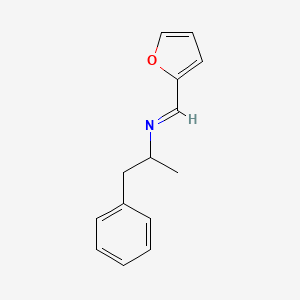


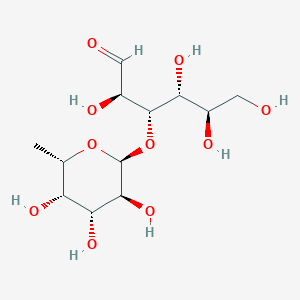
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
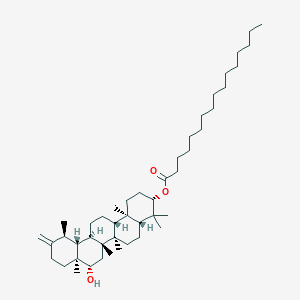

![2,9,11,18,20,27-Hexazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(27),3,5,7,9,12,14,16,18,21,23,25-dodecaene](/img/structure/B13422059.png)
